molecular formula C7H11NO2 B14075701 1-Methyl-5-nitrocyclohex-1-ene CAS No. 100859-82-3

1-Methyl-5-nitrocyclohex-1-ene

Cat. No.: B14075701
CAS No.: 100859-82-3
M. Wt: 141.17 g/mol
InChI Key: DFKSYNJTFYWYAF-UHFFFAOYSA-N
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Description

1-Methyl-5-nitrocyclohex-1-ene: is an organic compound characterized by a cyclohexene ring substituted with a methyl group at the first position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitrocyclohex-1-ene can be synthesized through several methods. One common approach involves the nitration of 1-methylcyclohexene using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitrocyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones or nitro alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent used. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with nucleophiles like amines or thiols can lead to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Nitro ketones, nitro alcohols.

    Reduction: Amines, hydroxylamines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Methyl-5-nitrocyclohex-1-ene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-methyl-5-nitrocyclohex-1-ene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

    1-Methylcyclohexene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrocyclohex-1-ene: Similar structure but without the methyl group, leading to different reactivity and applications.

    1-Methyl-4-nitrocyclohex-1-ene: Similar but with the nitro group at a different position, affecting its chemical properties and reactivity.

Uniqueness: 1-Methyl-5-nitrocyclohex-1-ene is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts.

Properties

CAS No.

100859-82-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-methyl-5-nitrocyclohexene

InChI

InChI=1S/C7H11NO2/c1-6-3-2-4-7(5-6)8(9)10/h3,7H,2,4-5H2,1H3

InChI Key

DFKSYNJTFYWYAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)[N+](=O)[O-]

Origin of Product

United States

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